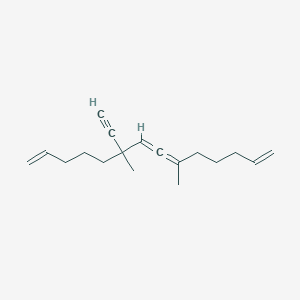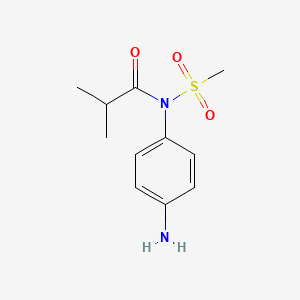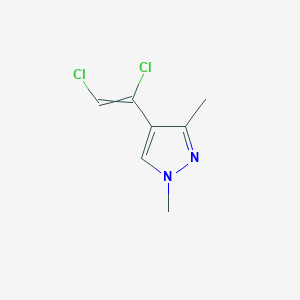
9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene is an organic compound with the molecular formula C16H22 It is characterized by its unique structure, which includes an ethynyl group and multiple double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a reaction involving acetylene and a suitable halide under basic conditions.
Formation of Double Bonds: The double bonds can be introduced through dehydrohalogenation reactions, where halogenated precursors are treated with strong bases to eliminate hydrogen halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, where nucleophiles such as amines or thiols replace the hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines (NH2R) or thiols (SHR) under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted ethynyl derivatives.
Wissenschaftliche Forschungsanwendungen
9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 9-ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene involves its interaction with molecular targets and pathways. The ethynyl group and double bonds play a crucial role in its reactivity and binding to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the compound’s structure allows it to participate in electron transfer reactions, influencing redox pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene: Unique due to its specific arrangement of ethynyl and methyl groups.
6,9-Dimethyltetradeca-1,6,7,13-tetraene: Lacks the ethynyl group, resulting in different reactivity and applications.
9-Ethynyl-6-methyltetradeca-1,6,7,13-tetraene: Similar structure but with fewer methyl groups, affecting its chemical properties.
Uniqueness
This compound stands out due to its combination of ethynyl and multiple double bonds, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
61422-82-0 |
|---|---|
Molekularformel |
C18H26 |
Molekulargewicht |
242.4 g/mol |
InChI |
InChI=1S/C18H26/c1-6-9-11-13-17(4)14-16-18(5,8-3)15-12-10-7-2/h3,6-7,16H,1-2,9-13,15H2,4-5H3 |
InChI-Schlüssel |
UHEZSYHIKGKCLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=CC(C)(CCCC=C)C#C)CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine](/img/structure/B14584921.png)

![3-Ethyl-2-propylbenzo[h]quinoline](/img/structure/B14584930.png)
![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol](/img/structure/B14584933.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)





![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)
![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)

